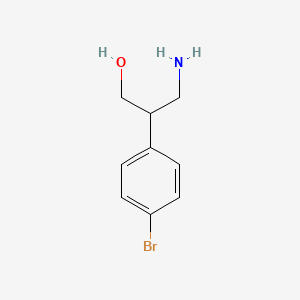

3-Amino-2-(4-bromophenyl)propan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions. For instance, the synthesis of 1-(aryloxy)-3-[[(amido)alkyl]amino]propan-2-ols involves the introduction of heterocyclic moieties and has shown promising results in terms of potency when compared to propranolol, a known beta-blocker . Similarly, the synthesis of 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile was achieved using a one-pot multicomponent reaction with an organocatalyst at room temperature . These methods could potentially be adapted for the synthesis of 3-Amino-2-(4-bromophenyl)propan-1-ol.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been studied using various techniques. For example, the structure of 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile was determined using single-crystal X-ray diffraction . Additionally, DFT and ab initio methods have been used to study the zwitterionic structures of related beta-amino acids, providing insights into their vibrational and electronic properties .

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in various studies. For instance, the beta-adrenergic blocking agents mentioned in one study have shown cardioselective properties, which suggest that the chemical structure of these compounds plays a crucial role in their biological activity. The enzymatic strategies developed for the synthesis of enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines also highlight the potential for biocatalysis in producing compounds with specific stereochemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to this compound can be inferred from the literature. For example, the crystal structure analysis of 2-amino-4-(4-hydroxyphenyl)-5-propylthiazole provides information on its intermolecular hydrogen bonding patterns, which can influence solubility and stability . The synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids and their derivatives has yielded compounds with varying yields, indicating differences in their chemical stability and reactivity .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Material Science

- Synthesis of Fluorinated Biphenyls: The synthesis of fluorinated biphenyls, such as 2-Fluoro-4-bromobiphenyl, is crucial for the manufacture of materials like flurbiprofen. This process involves cross-coupling reactions and highlights the relevance of bromophenyl compounds in the synthesis of complex molecules with potential applications in materials science and pharmaceuticals (Qiu et al., 2009).

Biological Activities

Antimicrobial and Biomedical Applications

Chitosan and its derivatives, including those modified with bromophenyl groups, have been extensively studied for their antimicrobial potential and biomedical applications. The unique chemical structure of chitosan allows for a wide range of modifications, potentially including the incorporation of "3-Amino-2-(4-bromophenyl)propan-1-ol" for enhanced biological activity (Raafat & Sahl, 2009).

Cancer Therapy

Derivatives of bromophenyl compounds, similar to "this compound," have been investigated for their potential in cancer therapy. These studies include the exploration of FTY720, a compound showing promise in preclinical cancer models, which underscores the potential of bromophenyl derivatives in oncological research (Zhang et al., 2013).

Environmental and Analytical Chemistry

- Herbicide Analysis: Studies on the analysis of herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), reveal the importance of bromophenyl derivatives in understanding the environmental impact and metabolic pathways of herbicides. The analytical techniques developed for these purposes could be applied to similar compounds, including "this compound," for environmental monitoring and safety assessment (Zuanazzi et al., 2020).

Safety and Hazards

While specific safety and hazard information for “3-Amino-2-(4-bromophenyl)propan-1-ol” is not available in the search results, general precautions for handling similar chemical compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Eigenschaften

IUPAC Name |

3-amino-2-(4-bromophenyl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,8,12H,5-6,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLHDBQTWXTIAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)CO)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

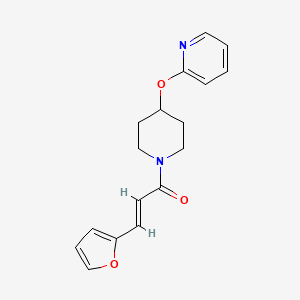

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2516953.png)

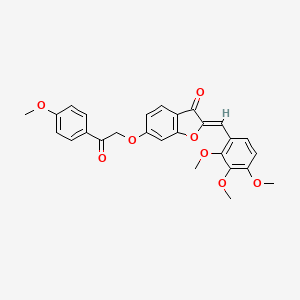

![N-(5-chloro-2-methoxyphenyl)-2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)acetamide](/img/structure/B2516960.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2516961.png)

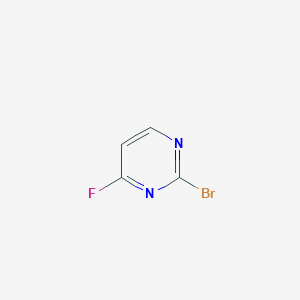

![4-[(2-Fluoro-5-nitrophenyl)carbonyl]pyridine](/img/structure/B2516962.png)

![N-[(3,4-dimethoxyphenyl)methyl]prop-2-ynamide](/img/structure/B2516964.png)

![N-(3-Imidazol-1-ylpropyl)-2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]acetamide](/img/structure/B2516968.png)

![3-(4-Methoxyphenyl)-5-{1-[(4-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2516974.png)